2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

Catalog No.
S573356
CAS No.
25015-91-2
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

In-house selective α-bromination of 2,5-dihydroxyacetophenone is challenging: the activated ring leads to unwanted electrophilic substitution. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone provides the ready-made α-bromoketone with intact hydroquinone.

  • Ready-made α-bromoketone circumvents selective bromination & hazardous catalysts; saves 2-3 steps.
  • Enables mild Hantzsch thiazole synthesis and electroactive HPLC-ECD labeling.
  • Monomer for grafting hydroquinone/benzoquinone redox centers.

High purity stock for immediate dispatch.

CAS Number

25015-91-2

Product Name

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

IUPAC Name

2-bromo-1-(2,5-dihydroxyphenyl)ethanone

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2

InChI Key

WFEMTEHSSHUKAD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)CBr)O

Synonyms

1-(2,5-dihydroxyphenyl)-2-bromoethanone, 2,5-DBE

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CBr)O

Purity

≥97%

Package Size

100 mg, 500 mg, 1 g, 5 g

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone (CAS 25015-91-2), also known as 2,5-dihydroxyphenacyl bromide, is a highly reactive bifunctional building block featuring an α-bromoketone moiety and a redox-active hydroquinone core. In industrial and analytical procurement, it is primarily sourced as a precursor for the Hantzsch thiazole synthesis, the construction of biologically active heterocycles, and as a specialized electroactive derivatization reagent for high-performance liquid chromatography (HPLC) [1]. Unlike simple acetophenones, the presence of the 2,5-dihydroxy substitution allows downstream products to undergo reversible redox cycling (hydroquinone/benzoquinone), which is critical for electrochemical detection and the synthesis of quinone-linked pharmacophores [2].

Research Fit

HPLC-ECD

Electrochemical derivatization label for carboxylic acids; regioisomer-dependent redox response

Med Chem

Building block for antimalarial DHODH inhibitor scaffolds with reported target engagement

Synthesis

Precursor to para-quinone-fused thiazoles via oxidative diversification; exclusive regioisomer access

Photochem

Ortho-selective remote bromine transfer under light; additive-free method context

Substituting 2-bromo-1-(2,5-dihydroxyphenyl)ethanone with its unbrominated precursor, 2,5-dihydroxyacetophenone, shifts the burden of selective α-bromination onto the buyer. Direct bromination of this precursor is notorious for poor regioselectivity and requires specialized heterogeneous catalysis (e.g., AlCl3/Montmorillonite K10 or ultrasound-assisted CuBr) to avoid unwanted electrophilic aromatic substitution on the highly activated electron-rich phenol ring [1]. Furthermore, attempting to substitute this compound with generic phenacyl bromide completely eliminates the molecule's redox-active capabilities, rendering it useless for electroactive HPLC labeling or the downstream generation of benzoquinone-thiazole conjugates [2]. Finally, utilizing the chloride analog significantly reduces the rate of nucleophilic substitution, demanding harsher conditions that can degrade the oxidation-sensitive hydroquinone moiety.

Substitution Risk

Regioisomer mismatch

2,4-dihydroxy isomer lacks the hydroquinone redox couple; electrochemical detection sensitivity may shift significantly.

Binding motif absent

2,5-dihydroxy pattern reported essential for sub-micromolar PfDHODH interaction; mono-hydroxy analogs may not replicate target engagement.

Synthetic dead-end

Para-quinone heterocycle pathway requires 2,5-substitution; 2,4- or 4-hydroxy regioisomers cannot access this product class.

Enhanced Leaving Group Kinetics for Mild Heterocycle Synthesis

When synthesizing 2,5-dihydroxyphenyl-1,3-thiazoles via reaction with thiosemicarbazones, the choice of the α-haloketone dictates the required reaction conditions. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone undergoes rapid cyclization under mild conditions due to the high leaving group ability of the bromide ion, whereas the corresponding α-chloro analog typically requires elevated temperatures [1]. Because the 2,5-dihydroxy (hydroquinone) moiety is sensitive to oxidation under prolonged thermal stress, utilizing the brominated precursor ensures high-yield conversion without compromising the integrity of the redox-active ring [2].

Evidence DimensionReactivity in nucleophilic substitution / cyclization
Target Compound DataHigh-yield conversion at room temperature to 50°C
Comparator Or Baseline2-Chloro-1-(2,5-dihydroxyphenyl)ethanone (requires >80°C for equivalent conversion)
Quantified DifferenceLowers required reaction temperature by >30°C, preventing hydroquinone oxidation
ConditionsReaction with thiosemicarbazones to form 1,3-thiazoles

Procuring the bromide rather than the chloride analog allows for milder processing temperatures, preventing the oxidative degradation of the sensitive hydroquinone moiety during heterocycle synthesis.

ECD Detection Sensitivity
Head-to-head
2,5-isomer enables reversible hydroquinone/quinone redox couple; 1 pmol detection limit for select acids
Regioisomer-dependent electrochemical response for carboxylic acid labels
76% derivatization completion; 60°C, 60 min; reported in J Chromatogr 1988

Elimination of Complex Selective Bromination Steps

Procuring pre-brominated 2-bromo-1-(2,5-dihydroxyphenyl)ethanone bypasses the synthetic bottleneck of selectively brominating 2,5-dihydroxyacetophenone. Literature demonstrates that direct bromination of the unbrominated precursor often yields complex mixtures due to the highly activated aromatic ring; achieving high selectivity requires specialized systems like ultrasound-assisted CuBr heterogeneous catalysis or AlCl3/Montmorillonite K10 [1]. By sourcing the pre-brominated building block, manufacturers eliminate a low-yield, catalyst-heavy step, directly accessing the pure α-bromoketone for immediate downstream coupling [2].

Evidence DimensionProcess steps and catalyst requirement
Target Compound Data0 additional bromination steps; direct use in coupling
Comparator Or Baseline2,5-Dihydroxyacetophenone (requires 1 additional step with AlCl3/Montmorillonite K10)
Quantified DifferenceEliminates 1 complex synthetic step and the need for specialized Lewis acid/clay catalysts
ConditionsIndustrial or laboratory scale-up of α-substituted derivatives

Purchasing the selectively brominated compound reduces process complexity, eliminates the need for harsh brominating agents, and improves overall workflow efficiency.

PfDHODH Inhibition
Class-level
IC₅₀ = 418 nM for analog containing 2,5-dihydroxyphenyl-derived moiety
Sub-micromolar enzyme inhibition reported for scaffold entry
Patent US 8,703,811; no comparative data for 2,4-regioisomer

Redox-Active Derivatization for High-Sensitivity HPLC

For the analytical quantification of bile acids, derivatization reagents must impart a strong detector response. 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone serves as a highly effective electroactive labeling reagent because the bromide enables rapid esterification of target carboxylic acids, while the 2,5-dihydroxy moiety provides a reversible hydroquinone/benzoquinone redox center [1]. Comparators like standard phenacyl bromide lack this redox activity, rendering them invisible to electrochemical detectors and limiting their utility strictly to UV-Vis detection, which often suffers from higher background noise in complex biological matrices [2].

Evidence DimensionElectrochemical detector compatibility
Target Compound DataHigh electrochemical response (EC detection)
Comparator Or BaselinePhenacyl bromide (0 electrochemical response at standard potentials)
Quantified DifferenceEnables low-level electrochemical detection (EC) vs. UV-only detection
ConditionsHPLC analysis of derivatized bile acids (e.g., ursodeoxycholic acid formulations)

This compound is essential for analytical laboratories requiring ultra-sensitive electrochemical detection of carboxylic acids, a capability absent in standard bromoketones.

Quinone Access
Reported
Only 2,5-isomer yields para-benzoquinone-thiazole hybrids (12 analogs); 2,4-isomer forms ortho-quinone
Exclusive synthetic entry to para-quinone-fused heterocycles
FeCl₃ oxidation step; Med Chem Res 2013
Photochemical Br Transfer
Class-level
Ortho-selective remote bromine migration; no polybromination; additive-free light-driven reaction
Reported regioselective ortho-bromination method context
Tetrahedron 2023; requires ortho-hydroxy motif

Synthesis of Benzoquinone-Linked Thiazole Therapeutics

Because 2-bromo-1-(2,5-dihydroxyphenyl)ethanone reacts efficiently with thiosemicarbazones under mild conditions, it is the premier starting material for synthesizing 2,5-dihydroxyphenyl-1,3-thiazoles. These intermediates can be subsequently oxidized to yield benzoquinone-linked thiazoles, which are highly valued in medicinal chemistry for their antimicrobial and cytotoxic properties [1].

Electroactive Derivatization Reagent for HPLC Analysis

In analytical and quality control laboratories, this compound is utilized to derivatize non-chromophoric or non-electroactive carboxylic acids, such as bile acid impurities in pharmaceutical formulations. The reactive α-bromo group ensures rapid labeling, while the hydroquinone core allows for highly sensitive quantification using electrochemical detection (ECD) coupled with HPLC [2].

Precursor for Redox-Active Polymers and Materials

The dual functionality of the molecule makes it an excellent monomeric precursor for materials science. The α-bromoketone can be used to graft the molecule onto polymer backbones or surfaces via nucleophilic substitution, effectively installing a reversible hydroquinone/benzoquinone redox center useful for electrochemical sensors or energy storage materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxylic acid HPLC-ECD derivatization
Regioisomer-dependent electrochemical response
Detector response and sensitivity verification
Antimalarial DHODH inhibitor synthesis
2,5-dihydroxyphenyl scaffold engagement
Target engagement assay replication
Para-benzoquinone heterocycle synthesis
Exclusive para-hydroquinone oxidation pathway
Oxidation product identity confirmation
Photochemical ortho-bromination method
Ortho-hydroxy-directed remote Br transfer
Regioselectivity and byproduct control

XLogP3

2.2

Other CAS

25015-91-2

Wikipedia

1-(2,5-Dihydroxyphenyl)-2-bromoethanone

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